molecular formula C5H2BrClN2O3 B1375783 5-Bromo-2-chloro-4-nitropyridine 1-oxide CAS No. 1379366-01-4

5-Bromo-2-chloro-4-nitropyridine 1-oxide

Cat. No. B1375783
CAS RN: 1379366-01-4
M. Wt: 253.44 g/mol
InChI Key: VNXKIYKPSUWDKP-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C5H2BrClN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of pyridine derivatives like “5-Bromo-2-chloro-4-nitropyridine 1-oxide” often involves palladium-catalyzed amination and halogen-exchange reactions . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chloro-4-nitropyridine 1-oxide” includes a pyridine ring with bromine, chlorine, and nitro functional groups . The presence of these functional groups can significantly influence the chemical properties and reactivity of the compound.

Scientific Research Applications

Development of Antidiabetic Drugs

The compound is used in the development of new antidiabetic drugs. Given the increasing prevalence of diabetes and the need for more effective treatments, the compound’s application in this field is of significant importance. It contributes to the creation of drugs with novel targets and mechanisms, aiming to improve glycemic control in patients .

Industrial Process Scale-Up

5-Bromo-2-chloro-4-nitropyridine 1-oxide: has been involved in the industrial process scale-up for the manufacturing of therapeutic compounds. A practical process has been demonstrated for the preparation of this compound, which is scalable and offers significant cost reduction, making it valuable for large-scale pharmaceutical production .

Future Directions

The future directions for “5-Bromo-2-chloro-4-nitropyridine 1-oxide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Pyridine derivatives are important structural motifs found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Therefore, research in this area could contribute significantly to medicinal chemistry and drug design.

properties

IUPAC Name

5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKIYKPSUWDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856984
Record name 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-nitropyridine 1-oxide

CAS RN

1379366-01-4
Record name 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-4-nitropyridine 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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